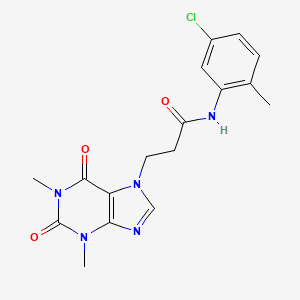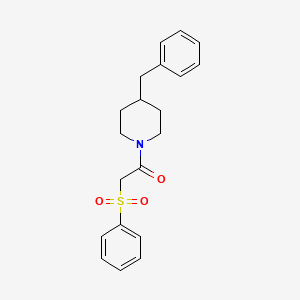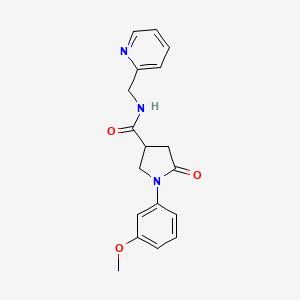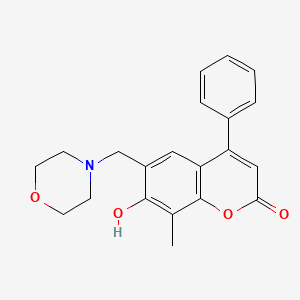![molecular formula C26H27N3O5S B11161634 N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11161634.png)
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that combines a sulfonamide group, a methoxyphenyl group, and a pyrrolidine ring, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the benzyl(methyl)sulfamoyl phenyl intermediate through a sulfonamide formation reaction. This intermediate is then coupled with a 3-methoxyphenyl derivative under specific reaction conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The scalability of the synthesis process is crucial for meeting the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Pharmaceuticals: It is explored as a lead compound for the development of new drugs targeting specific diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific properties, such as conductivity or catalytic activity.
Biological Research: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide
- **N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
- **N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the methoxy group, in particular, may enhance its solubility and bioavailability compared to similar compounds with different substituents.
Properties
Molecular Formula |
C26H27N3O5S |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C26H27N3O5S/c1-28(17-19-7-4-3-5-8-19)35(32,33)24-13-11-21(12-14-24)27-26(31)20-15-25(30)29(18-20)22-9-6-10-23(16-22)34-2/h3-14,16,20H,15,17-18H2,1-2H3,(H,27,31) |
InChI Key |
IXAULIICPWSJDH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-hexyl-3-[(2-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11161554.png)
![N-tert-butyl-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11161555.png)
![2-[(3-bromo-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N~1~-(2-morpholinoethyl)acetamide](/img/structure/B11161561.png)

![1-(1-methoxypropan-2-yl)-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11161571.png)

![methyl 2-[({trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]benzoate](/img/structure/B11161579.png)
![N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}-L-isoleucine](/img/structure/B11161583.png)



![3-{2-oxo-2-[4-(2,3,4-trimethoxybenzyl)piperazino]ethyl}-4(3H)-quinazolinone](/img/structure/B11161610.png)
![2-(ethylsulfanyl)-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide](/img/structure/B11161614.png)
![N-{3-[(furan-2-ylmethyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide](/img/structure/B11161620.png)
